(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

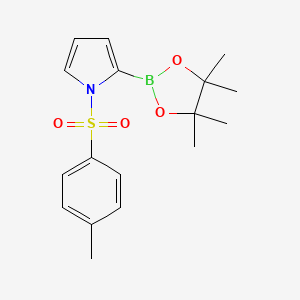

“(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid” is a high-purity chemical compound. It is used as an intermediate in the synthesis of pharmaceuticals, specifically non-peptide angiotensin II receptor antagonists .

Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester. Reverse Phase HPLC UV was carried out using a Waters LC-3000 system consisting of a 484 tunable absorbance detector and a MiJlipore 745 data module .Molecular Structure Analysis

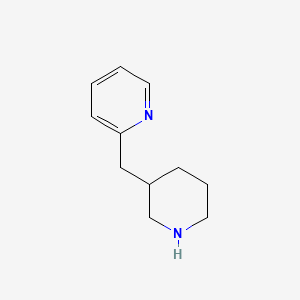

The molecular formula of this compound is C24H26N2O6 and its molecular weight is 438.5 g/mol. The structure, properties, spectra, suppliers, and links for this compound can be found in various databases .Chemical Reactions Analysis

The fluorenylmethoxycarbonyl (Fmoc) group is then removed, and the resulting amine is coupled with the methyl allyl carbonate.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 355.38 and a solid form . More detailed properties such as solubility, melting point, boiling point, etc., are not specified in the available resources.科学的研究の応用

Hydrogel Formation

This compound is also utilized in the formation of hydrogels. Fmoc-functionalized amino acids can form self-supporting hydrogels with potential applications in drug delivery, tissue engineering, and as a medium for cell growth .

Material Science

The thermal stability and mechanical properties of hydrogels formed from Fmoc-functionalized amino acids make them suitable for applications in material science, such as creating responsive or self-healing materials .

作用機序

Target of Action

Fmoc-(S)-3-amino-2-phenylpropanoic acid, also known as (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound acts by forming a carbamate with the amine group, effectively protecting it during the synthesis process . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) . It is used as a temporary protecting group for the amine at the N-terminus in SPPS . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The fmoc group is rapidly removed by base, indicating that it would likely be rapidly metabolized and eliminated in biological systems .

Result of Action

The primary result of the action of Fmoc-(S)-3-amino-2-phenylpropanoic acid is the protection of the amine group during peptide synthesis . This allows for the efficient and selective synthesis of peptides . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .

Action Environment

The action of Fmoc-(S)-3-amino-2-phenylpropanoic acid is influenced by the chemical environment in which it is used. For instance, the Fmoc group is base-labile, meaning it can be removed in a basic environment . Additionally, the introduction and removal of the Fmoc group are performed in specific solvents, such as N,N-dimethylformamide (DMF) for deprotection . Therefore, the efficacy and stability of this compound are highly dependent on the specific conditions of the peptide synthesis process .

特性

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)21(16-8-2-1-3-9-16)14-25-24(28)29-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTZPWOHBIHMIJ-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855757 |

Source

|

| Record name | (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid | |

CAS RN |

1217663-60-9 |

Source

|

| Record name | (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione](/img/structure/B567790.png)

![6-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B567797.png)